![molecular formula C34H44O13 B595614 Taccalonolide B CAS No. 108885-69-4](/img/structure/B595614.png)
Taccalonolide B
Overview
Description
Taccalonolides are a class of microtubule-stabilizing agents isolated from Tacca chantrieri that have shown selective cancer-fighting properties . Taccalonolide B is a microtubule stabilizer isolated from Tacca plantaginea, with antitumor activity .
Synthesis Analysis
The first taccalonolide was isolated in 1963 from the tubers of Tacca leontopetaloides . The structures of taccalonolides A and B were elucidated in 1987 as a complex pentacyclic steroidal-like structure with the molecular formula of C36H46O14 . The reduction of taccalonolide B by NaBH3CN results in the stereospecific formation of 6S–OH derivative, which is ideally suited for esterification .Molecular Structure Analysis
Each taccalonolide contains a C2-C3 epoxide and all except taccalonolide C have a C23-C26 lactone ring . The structures of taccalonolides A and B were elucidated in 1987 as a complex pentacyclic steroidal-like structure with the molecular formula of C36H46O14 .Chemical Reactions Analysis
The reduction of taccalonolide B by NaBH3CN results in the stereospecific formation of 6S–OH derivative . This derivative is ideally suited for esterification .Physical And Chemical Properties Analysis
Taccalonolide B has a molecular formula of C34H44O13 and a molecular weight of 660.71 .Scientific Research Applications
Microtubule Stabilization
Taccalonolides are considered a class of novel microtubule-stabilizing agents . They not only possess a similar microtubule-stabilizing activity as the famous drug paclitaxel but also reverse the multi-drug resistance of paclitaxel and epothilone in cellular and animal models .
Anti-Cancer Applications
Taccalonolides have captured numerous attention in the field of medicinal chemistry due to their variety of structures, unique mechanism of action, and low toxicity . They are effective against cell lines that overexpress P-glycoprotein (Pgp) and multidrug-resistance protein (MRP7) .
Treatment of Diverse Cancers
Microtubule stabilizers have become one of the effectively main agents in the last decades for the treatment of diverse cancers . Taccalonolides are a new class of microtube-stabilizing agents demonstrating effectiveness against drug-resistant tumors in cellular and animal models .
Unique Mechanism of Action
Taccalonolides demonstrated different effects on interphase and mitotic microtubules from those of paclitaxel and laulimalide suggesting a unique mechanism of action . The experiments on the new highly potent taccalonolides indicated that taccalonolides possessed a unique mechanism of covalently binding to the microtubule .
Overcoming Drug Resistance
Taccalonolides circumvent all three mechanisms of taxane drug resistance both in vitro and in vivo . This makes them a promising candidate for further research and potential clinical applications.
Semi-Synthesis and Modification
The reduction of taccalonolide B by NaBH 3 CN results in the stereospecific formation of 6S–OH derivative, which is ideally suited for esterification . This semi-synthesis and modification process can potentially lead to the development of more effective drugs.
Mechanism of Action
Target of Action
Taccalonolide B, like other taccalonolides, primarily targets microtubules , which are fundamental parts of the cell cytoskeleton intimately involved in cell proliferation . Microtubules are superb targets in clinical cancer therapy today .
Mode of Action
Taccalonolide B is a microtubule-stabilizing agent . Taccalonolides covalently bind to the Aspartate 226 residue of β-tubulin, and this interaction is critical for their microtubule-stabilizing activity .
Biochemical Pathways
Taccalonolide B, as a microtubule-stabilizing agent, induces the formation of abnormal mitotic spindles, leading to mitotic arrest . This results in Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .
Pharmacokinetics
It is known that taccalonolide b is effective in vitro against cell lines that overexpress p-glycoprotein (pgp) and multidrug-resistance protein (mrp7) . This suggests that Taccalonolide B may have good bioavailability and can circumvent some common drug resistance mechanisms.
Result of Action
The result of Taccalonolide B’s action is the induction of apoptosis in cancer cells . By stabilizing microtubules and causing mitotic arrest, Taccalonolide B leads to a series of cellular changes, including Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, and the formation of micronuclei . These changes ultimately initiate apoptosis, leading to the death of the cancer cells .
Action Environment
The action of Taccalonolide B is influenced by the cellular environment. For instance, Taccalonolide B is more effective against cell lines that overexpress P-glycoprotein (Pgp) and multidrug-resistance protein (MRP7) . Additionally, Taccalonolide B shows greater sensitivity in βIII-tubulin–overexpressing cell lines compared to other microtubule-stabilizing agents . This suggests that the cellular environment, particularly the expression of certain proteins, can influence the efficacy of Taccalonolide B.
Safety and Hazards
properties
IUPAC Name |
[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14-diacetyloxy-3,22,25-trihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQOXBQSZPYHSA-MPOUNFKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601099963 | |
Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108885-69-4 | |
Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108885-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structure-activity relationship of taccalonolides and how does it relate to taccalonolide B?
A: The research emphasizes the importance of specific structural features for the potency of taccalonolides [, ]. For instance, the presence of an epoxide group at the C-22-C-23 position in taccalonolide AJ significantly enhances its activity compared to taccalonolide B, which lacks this group. This finding suggests that the C-22-C-23 epoxide plays a crucial role in enhancing the interaction with the biological target, potentially by increasing binding affinity to tubulin. Although taccalonolide B itself might have weaker activity, understanding its structure-activity relationship provides valuable insights for designing and synthesizing more potent taccalonolides with improved antitumor properties.
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